molecular formula C10H9F3O B12515313 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-

Cat. No.: B12515313
M. Wt: 202.17 g/mol
InChI Key: TWENPNDYVIPCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is a fluorinated organic compound with the molecular formula C10H9F3O. It is also known as 1,1,1-trifluoro-2-phenyl-3-buten-2-ol. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenol backbone. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- typically involves the reaction of 1,1,1-trifluoroacetone with phenylacetylene in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by a dehydration step to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include additional purification steps such as distillation or recrystallization to obtain high-purity 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7,9,14H

InChI Key

TWENPNDYVIPCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.